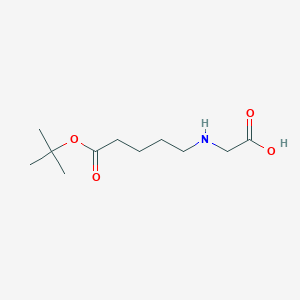
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid is a compound derived from glutamic acid It is characterized by the presence of a tert-butoxy group, which is commonly used as a protecting group in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives .
Applications De Recherche Scientifique
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, thereby preventing muscle damage . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid: A glutamic acid derivative with similar properties.
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid: A glycine derivative with comparable chemical structure.
Uniqueness
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid is unique due to its specific structure and the presence of the tert-butoxy group, which provides stability and allows for various chemical modifications. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)6-4-5-7-12-8-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
HWDWZYSNELVLHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)
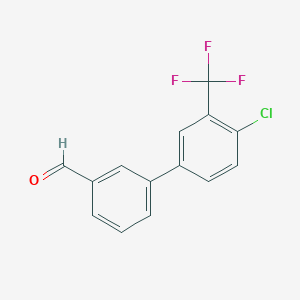
![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
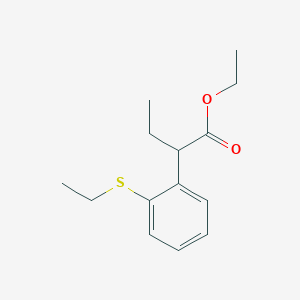
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
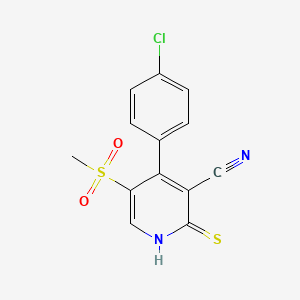
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)
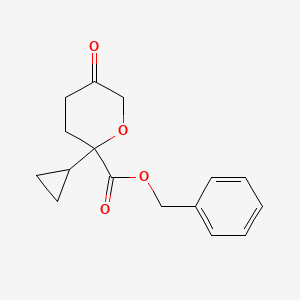
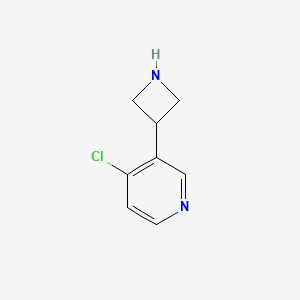
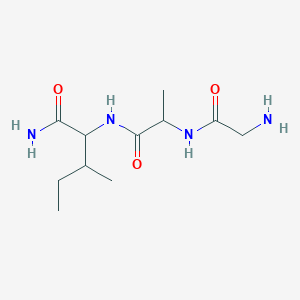
![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
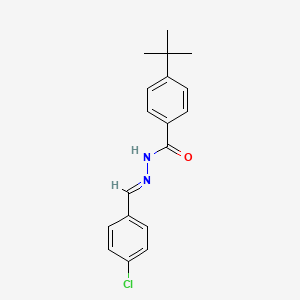
![Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)
